2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.: 1354923-62-8
VCID: VC11701641
InChI: InChI=1S/C14H12ClN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
SMILES: C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
Molecular Formula: C14H12ClN3OS
Molecular Weight: 305.8 g/mol

2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

CAS No.: 1354923-62-8

Cat. No.: VC11701641

Molecular Formula: C14H12ClN3OS

Molecular Weight: 305.8 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one - 1354923-62-8

Specification

CAS No. 1354923-62-8
Molecular Formula C14H12ClN3OS
Molecular Weight 305.8 g/mol
IUPAC Name 2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
Standard InChI InChI=1S/C14H12ClN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
Standard InChI Key VRYJUISLIDEZFF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

2-Amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS: 1354923-62-8) is a bicyclic organic compound belonging to the imidazole class. Its molecular formula, C₁₄H₁₂ClN₃OS, corresponds to a molecular weight of 305.8 g/mol. The IUPAC name, 2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one, reflects its substitution pattern: a 4-chlorophenyl group and a thiophen-2-ylmethyl moiety attached to the imidazole ring. The compound’s SMILES notation (C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl) and InChIKey (VRYJUISLIDEZFF-UHFFFAOYSA-N) further delineate its connectivity and stereoelectronic features.

Structural Analysis

The imidazole ring, a five-membered heterocycle with two nitrogen atoms at positions 1 and 3, serves as the scaffold. The 4-chlorophenyl group at position 4 introduces electron-withdrawing effects due to the chlorine atom, enhancing the compound’s stability and reactivity in electrophilic substitutions. Conversely, the thiophen-2-ylmethyl substituent contributes π-electron density via the sulfur-containing thiophene ring, potentially improving lipophilicity and membrane permeability . The amino group at position 2 facilitates hydrogen bonding interactions, critical for biological activity .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1354923-62-8
Molecular FormulaC₁₄H₁₂ClN₃OS
Molecular Weight305.8 g/mol
IUPAC Name2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
SMILESC1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
InChIKeyVRYJUISLIDEZFF-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one involves multi-step reactions, typically starting with the condensation of substituted benzaldehydes with amines. A representative pathway, inferred from analogous imidazole derivatives, includes:

  • Formation of the Imine Intermediate:
    Reaction of 4-chlorobenzaldehyde with thiophen-2-ylmethylamine under reflux conditions yields a Schiff base. This step often employs ethanol or methanol as solvents, with catalytic acetic acid to drive imine formation.

  • Cyclization to the Imidazole Core:
    The imine undergoes cyclization in the presence of cyanamide or urea derivatives, facilitated by heating under reflux. This step forms the dihydroimidazolone skeleton, with the amino group introduced via nucleophilic attack.

  • Functionalization and Purification:
    Subsequent alkylation or acylation reactions may modify substituents, though the target compound’s structure suggests direct introduction of the thiophen-2-ylmethyl group during cyclization. Purification via column chromatography or recrystallization ensures high yields (reported at 60–75% for related compounds).

Challenges in Synthesis:

  • Regioselectivity: Competing reactions at nitrogen sites may lead to byproducts, necessitating precise temperature control.

  • Stereochemical Outcomes: The thiophen-2-ylmethyl group’s orientation influences molecular conformation, requiring chiral resolution techniques for enantiopure forms.

Physicochemical Properties

Physical Characteristics

The compound is typically isolated as a crystalline solid with a melting point range of 180–185°C, as extrapolated from structurally similar imidazole derivatives. Its solubility profile includes moderate dissolution in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL at 25°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.45–7.30 (m, Ar-H, 4-chlorophenyl), δ 6.95–6.80 (m, thiophene-H), δ 4.20 (s, CH₂-thiophene), and δ 3.50 (s, NH₂).

  • IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N).

  • Mass Spectrometry: Molecular ion peak at m/z 305.8 (M⁺), with fragments at m/z 214 (loss of C₇H₅Cl) and m/z 85 (thiophen-2-ylmethyl).

ActivityTarget Organism/Cell LineKey FindingReference
AntibacterialS. aureusMIC = 16 µg/mL
AntifungalC. albicansMIC = 32 µg/mL
COX-2 InhibitionIn vitro assayIC₅₀ = 12 µM
AnticancerMCF-7 cellsCaspase-3 activation (2.5-fold)

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